molecular formula C15H19BrN2O2 B6620645 N-(2-amino-2-oxoethyl)-2-(4-bromophenyl)-N-cyclopentylacetamide

N-(2-amino-2-oxoethyl)-2-(4-bromophenyl)-N-cyclopentylacetamide

Cat. No.: B6620645
M. Wt: 339.23 g/mol
InChI Key: ZAQGZBIXMCZISW-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-2-(4-bromophenyl)-N-cyclopentylacetamide is a chemical compound characterized by its unique structure, which includes an amino group, a bromophenyl group, and a cyclopentyl group

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-2-(4-bromophenyl)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c16-12-7-5-11(6-8-12)9-15(20)18(10-14(17)19)13-3-1-2-4-13/h5-8,13H,1-4,9-10H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQGZBIXMCZISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC(=O)N)C(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-(4-bromophenyl)acetic acid with cyclopentylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can target the carbonyl group, leading to the formation of alcohol derivatives.

  • Substitution: Substitution reactions at the bromophenyl group can introduce various functional groups, expanding the compound's utility.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles can be used for substitution reactions, with conditions tailored to the specific reagent.

Major Products Formed:

  • Oxidation products: Amides and nitriles.

  • Reduction products: Alcohols and amines.

  • Substitution products: Derivatives with different substituents on the bromophenyl ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand protein interactions and enzyme activities.

Industry: The compound is used in the manufacture of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-amino-2-oxoethyl)-2-(4-bromophenyl)-N-cyclopentylacetamide exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would be determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-amino-2-oxoethyl)-2-(4-chlorophenyl)-N-cyclopentylacetamide

  • N-(2-amino-2-oxoethyl)-2-(4-fluorophenyl)-N-cyclopentylacetamide

  • N-(2-amino-2-oxoethyl)-2-(4-iodophenyl)-N-cyclopentylacetamide

Uniqueness: N-(2-amino-2-oxoethyl)-2-(4-bromophenyl)-N-cyclopentylacetamide stands out due to the presence of the bromophenyl group, which imparts unique chemical and physical properties compared to its chloro-, fluoro-, and iodo- counterparts

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.

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